molecular formula C19H21FN4O2 B2512812 N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide CAS No. 2380176-88-3

N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide

货号 B2512812
CAS 编号: 2380176-88-3
分子量: 356.401
InChI 键: AHIRPRVPSBYRHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide, also known as PF-06463922, is a small molecule inhibitor that has been developed by Pfizer for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in clinical trials.

作用机制

N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide is a selective inhibitor of the atypical protein kinase C iota (PKCι) enzyme. PKCι is overexpressed in various types of cancer and is involved in promoting tumor growth and survival. By inhibiting PKCι, N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide can induce cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in preclinical models of cancer. In addition, N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide has been shown to have a favorable safety profile in preclinical studies.

实验室实验的优点和局限性

One of the main advantages of N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide is its selectivity for PKCι, which reduces the risk of off-target effects. Another advantage is its favorable safety profile, which makes it a promising candidate for clinical development. However, one limitation of N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide is its low solubility, which can make it difficult to administer in vivo.

未来方向

There are several potential future directions for research on N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide. One direction is to investigate its efficacy in combination with other anticancer agents, such as immune checkpoint inhibitors. Another direction is to investigate its potential for use in combination with radiation therapy. Additionally, further research is needed to optimize the dosing and administration of N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide in clinical trials.

合成方法

The synthesis of N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-fluorophenylacetic acid with ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate to yield the corresponding ester. This ester is then converted to the corresponding amide by reaction with cyclopentylamine. The final step involves the cyclization of the amide to yield the azetidine ring. The overall yield of the synthesis is around 10%.

科学研究应用

N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. In addition, it has been shown to be effective in combination with other anticancer agents, such as paclitaxel and gemcitabine.

属性

IUPAC Name

N-cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c20-14-5-3-4-13(10-14)17-8-9-18(25)24(22-17)16-11-23(12-16)19(26)21-15-6-1-2-7-15/h3-5,8-10,15-16H,1-2,6-7,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIRPRVPSBYRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。